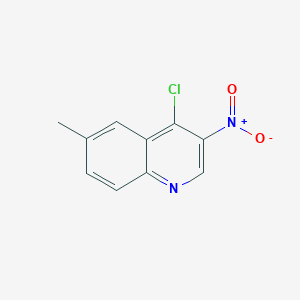

4-Chloro-6-methyl-3-nitroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

4-chloro-6-methyl-3-nitroquinoline |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-2-3-8-7(4-6)10(11)9(5-12-8)13(14)15/h2-5H,1H3 |

InChI Key |

AEVHCQGUOFFWAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 4 Chloro 6 Methyl 3 Nitroquinoline

Nucleophilic Substitution Reactions (SNAr)

The quinoline (B57606) ring system, particularly when substituted with electron-withdrawing groups like a nitro group, is highly susceptible to nucleophilic aromatic substitution (SNAr). In 4-Chloro-6-methyl-3-nitroquinoline, the pyridine (B92270) part of the nucleus is activated towards nucleophilic attack.

The chlorine atom at the C-4 position of the quinoline ring is significantly activated towards nucleophilic displacement. This activation arises from the electron-withdrawing effect of both the adjacent nitro group at C-3 and the ring nitrogen atom. Consequently, the C-4 carbon is electron-deficient and serves as a prime site for attack by a wide array of nucleophiles.

Reactions involving the displacement of this chlorine atom are classic examples of the SNAr mechanism. researchgate.net In analogous systems like 4-chloro-8-nitroquinoline (B1348196), treatment with nucleophiles can lead to a mixture of products, but the formation of a compound where only the chlorine atom is substituted is indicative of an SNAr reaction pathway. mdpi.com The reactivity of 4-chloroquinolines in such substitutions is well-established and can be influenced by catalysis. researchgate.net Various nucleophiles, including amines, thiols, and azide (B81097) ions, have been shown to displace the C-4 chlorine in related chloroquinoline frameworks. researchgate.netmdpi.com For instance, the reaction of 4-chloro-8-nitroquinoline with potassium 9H-carbazol-9-ide can yield a product where the carbazole (B46965) moiety replaces the chlorine atom at the C-4 position. mdpi.com

Table 1: Examples of Nucleophilic Displacement at C-4 in Analogous Chloroquinolines

| Starting Material | Nucleophile | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 4-Chloro-8-nitroquinoline | 9H-Carbazole | 4-(9H-Carbazol-9-yl)-8-nitroquinoline | SNAr | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine (B178648) | 4-Hydrazino-8-methylquinolin-2(1H)-one | SNAr | mdpi.com |

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, such as nitroquinolines. organic-chemistry.orgwikipedia.org This reaction involves the substitution of a hydrogen atom, typically positioned ortho or para to a nitro group, by a nucleophile carrying a leaving group. organic-chemistry.org The nitro group is essential as it activates the aromatic ring for the initial nucleophilic attack. nih.gov

In nitroquinoline systems, VNS proceeds much faster than the conventional SNAr of a halogen atom, even when the halogen is in an equally activated position. kuleuven.be For this compound, the hydrogen atom at the C-2 position is ortho to the C-3 nitro group, making it a potential site for VNS. The mechanism involves the addition of a carbanion to the electron-deficient ring to form a σ-adduct, followed by a base-induced β-elimination of the leaving group from the carbanion to restore aromaticity. organic-chemistry.org However, steric hindrance can impact the elimination step; in the case of 3-nitroquinoline, steric hindrance was observed to develop during the elimination phase, which could be a factor for substituents at the C-2 position. acs.orgnih.gov In reactions with substrates like 4-chloro-8-nitroquinoline, VNS can compete with SNAr, leading to complex product mixtures. mdpi.comnih.gov

Similar to VNS, Oxidative Nucleophilic Substitution of Hydrogen (ONSH) allows for the formal substitution of a hydrogen atom on an electron-deficient ring. The key difference is that the nucleophile does not need to possess a leaving group. The reaction proceeds through the initial addition of a nucleophile to the nitroaromatic system to form a σ-complex intermediate. mdpi.comnih.gov This intermediate is then oxidized by an external oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), to the final substitution product. nih.govresearchgate.net

This methodology is applicable for the alkylation and arylation of nitroarenes. researchgate.net For nitroquinoline systems, the reaction would likely target the hydrogen atoms at positions activated by the nitro group. The process formally involves the replacement of a hydride ion, which is facilitated by the presence of the oxidant that promotes the rearomatization step. researchgate.net

The nitro group at the C-3 position plays a central role in the reactivity of this compound. Its strong electron-withdrawing nature is the primary reason for the activation of the quinoline ring towards the aforementioned nucleophilic substitution reactions (SNAr, VNS, and ONSH). organic-chemistry.orgnih.gov

Beyond its role as an activating group, the nitro group itself can undergo chemical transformations or act as a leaving group. In some VNS reactions on nitroquinolines, the nitro group has been observed to convert into a nitroso group. nih.govresearchgate.net Furthermore, the displacement of a nitro group by a nucleophile is a known reaction in aromatic systems, particularly when it is in an activated position and a strong nucleophile is used. researchgate.net The reactivity is also influenced by steric factors; for instance, the presence of adjacent chlorine atoms can affect the rotational barrier of the nitro group, which in turn influences its interaction with the aromatic system and its reactivity. mdpi.com In certain reactions of 6-nitroquinoline (B147349), nucleophilic substitution of hydrogen at the C-5 position is accompanied by a reduction of the nitro group, highlighting its direct involvement in the reaction mechanism. rsc.org

Reduction Reactions of the Nitro Moiety

The reduction of the nitro group to an amino group is one of the most fundamental transformations in the chemistry of nitroaromatic compounds, providing a gateway to a vast array of functionalized derivatives. sci-hub.st

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. scispace.com For this compound, this transformation would yield 3-Amino-4-chloro-6-methylquinoline. A significant challenge in this reaction is achieving chemoselectivity. The C-Cl bond is susceptible to hydrogenolysis (dehalogenation) under certain catalytic conditions, which would lead to the formation of 3-Amino-6-methylquinoline as a byproduct. mdpi.com

The choice of catalyst and reaction conditions is therefore critical to ensure the selective reduction of the nitro group while preserving the chloro substituent. sci-hub.st

Catalyst Selection: Modified palladium (Pd) catalysts and sulfided platinum (Pt) catalysts have been developed to enhance chemoselectivity in the hydrogenation of chloronitroaromatics. sci-hub.stmdpi.com For example, morpholine-modified Pd catalysts have shown excellent activity and selectivity (up to 99.5%) for the hydrogenation of p-chloronitrobenzene to p-chloroaniline, a structurally analogous transformation. mdpi.com Sulfided platinum catalysts are also known to prevent the dehalogenation of heteroaryl halides during nitro group reduction. sci-hub.st

Reaction Conditions: The reaction is typically carried out using hydrogen gas (H₂) in a suitable solvent. Other hydrogen sources, like formic acid, can also be employed. sci-hub.st

The successful reduction provides the corresponding aminoquinoline, an important synthetic intermediate for the construction of more complex molecules. nih.gov

Table 2: Catalytic Systems for Chemoselective Reduction of Analogous Nitroarenes

| Substrate | Catalyst | Product | Selectivity | Reference |

|---|---|---|---|---|

| p-Chloronitrobenzene | Morpholine-Modified Pd/γ-Al₂O₃ | p-Chloroaniline | >99% | mdpi.com |

| 6-Nitroquinoline | Heterogeneous Catalyst | 6-Aminoquinoline | 99% | sci-hub.st |

Cycloaddition and Annulation Chemistry

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the quinoline ring system, enabling its participation in various cycloaddition and annulation reactions.

Aromatic compounds are generally unreactive as dienophiles in Diels-Alder reactions. However, the presence of strong electron-withdrawing groups, such as the nitro group, can enhance the dienophilic character of heteroaromatic compounds like quinolines. sciforum.net Studies on 5- and 8-nitroquinolines have demonstrated their ability to act as dienophiles in polar, normal-electron-demand Diels-Alder reactions with various dienes. sciforum.net The nitro group in these reactions often acts as an easily extruded substituent under thermal conditions. sciforum.net

While specific studies on this compound as a dienophile in Diels-Alder reactions are not detailed in the provided results, the general principle suggests its potential to participate in such cycloadditions. The reaction conditions, including temperature and the choice of solvent (molecular solvents vs. ionic liquids), can significantly influence the reaction yields and conditions. sciforum.net It has been shown that ionic liquids can lead to improved yields under milder conditions. sciforum.net

The nitro group can facilitate intramolecular cyclization reactions, leading to the formation of new ring systems. For instance, 5-nitro-substituted furanylamides have been shown to undergo an unusual isomerization-cyclization reaction under microwave conditions to yield benzo nih.govresearchgate.netfuro[2,3-c]pyridin-3-one derivatives. nih.gov

In the context of quinoline chemistry, the nitro group plays a crucial role in directing cyclization. For example, the synthesis of imidazo[4,5-c]quinolines often involves the reduction of a 3-nitro-4-aminoquinoline precursor. nih.govnih.gov While this is not a direct cyclization mediated by the nitro group itself, the nitro group is essential for the introduction of the necessary amino group at the C-3 position, which then participates in the cyclization.

More directly, the synthesis of certain fused heterocyclic systems can be influenced by the presence and position of a nitro group. The p-position of a nitro group relative to a hydroxyl group can enhance the acidity of the hydroxyl group, which can be a critical factor in certain cyclization reactions. researchgate.net

The synthesis of fused polycyclic heterocyclic systems often utilizes substituted quinolines as starting materials. This compound is a key intermediate in the synthesis of various fused heterocycles. researchgate.net

Imidazoquinolines: The synthesis of imidazo[4,5-c]quinolines, which are of significant interest for their immunomodulatory and anticancer activities, frequently starts from 4-chloro-3-nitroquinolines. nih.govnorthwestern.edu A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C-4 position with an appropriate amine, followed by the reduction of the nitro group at the C-3 position to an amino group. nih.govnih.gov The resulting 3,4-diaminoquinoline can then undergo cyclization to form the imidazole (B134444) ring. For instance, amidation followed by base-promoted dehydration can yield the fused tetracyclic imidazoquinoline system. nih.gov

Benzopyranoquinolines: The synthesis of benzopyranoquinolines can also be achieved from quinoline precursors. For example, treatment of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with hydrazine hydrate (B1144303) leads to the opening of the α-pyrone ring followed by ring closure to form a pyrazolone (B3327878) derivative fused to the quinolinone core. researchgate.net While this specific example does not directly form a benzopyranoquinoline, it demonstrates the utility of substituted nitroquinolines in constructing fused heterocyclic systems through ring-opening and ring-closure sequences.

Oxidative Transformations of Quinoline Ring Systems

The quinoline ring system exhibits a degree of resistance to oxidation due to the electron-delocalizing effect of the nitrogen atom. orientjchem.org However, the benzene (B151609) ring portion can be oxidized by strong oxidizing agents. orientjchem.org Furthermore, substituents on the quinoline ring, such as a methyl group, can undergo oxidative transformations.

The oxidation of the methyl group at the C-6 position of this compound would be a potential transformation. The oxidation of alkyl side chains on aromatic rings to carboxylic acids is a well-established reaction, typically requiring at least one benzylic hydrogen. youtube.com Strong oxidizing agents like potassium permanganate or chromic acid are commonly used for this purpose. orientjchem.orgyoutube.com For instance, the oxidation of 2-methylquinoline (B7769805) can be achieved, though it may require specific conditions to avoid oxidation of the quinoline ring itself. youtube.com The presence of the electron-withdrawing nitro and chloro groups on the quinoline ring would likely influence the reactivity of the methyl group towards oxidation.

Enzyme-mediated oxidation of the quinoline ring is also possible. rsc.org Microbial degradation of quinoline often initiates with hydroxylation at the C-2 position, leading to the formation of lactams. rsc.org The site selectivity of these enzymatic oxidations is influenced by the electronic properties of the quinoline ring. rsc.org

Enzymatic Oxidative Hydroxylation of Nitroquinolines

Nitroaromatic compounds, including nitroquinolines, are substrates for various reductase enzymes, a process that is critical in their metabolic pathways. nih.gov While the primary enzymatic transformation is often the reduction of the nitro group, oxidative reactions can also occur. One-electron reducing enzymes, such as xanthine (B1682287)/xanthine oxidase, have been shown to metabolize nitroquinolines. acs.org In addition to catalyzing the reduction of the nitro group, these enzymes can also facilitate oxidative hydroxylation of the quinoline ring. acs.orgresearchgate.net

In studies on 6-nitroquinoline, xanthine oxidase was found to convert the parent compound into 6-nitroquinolin-2(1H)-one, demonstrating an oxidative hydroxylation at the C2 position. acs.orgresearchgate.net This reaction represents a key enzymatic transformation that is separate from the bioreductive metabolism of the nitro group itself. acs.org This process is significant as it introduces a new functional group, a ketone, which alters the molecule's chemical properties. Enzymes such as NADPH: P450 oxidoreductase and aldehyde oxidase are also known to be involved in the metabolism of nitro-containing xenobiotics and could potentially catalyze similar hydroxylations. nih.gov

Side Reactions and Product Diversification during Oxidation

The enzymatic processing of nitroquinolines can lead to a diversity of products, with oxidative hydroxylation often occurring as a side reaction alongside the main reduction pathway. acs.org For instance, during the enzymatic reduction of 6-nitroquinoline under hypoxic conditions to form the fluorescent 6-aminoquinoline, the formation of 6-nitroquinolin-2(1H)-one was identified as a notable side product. acs.orgresearchgate.net The occurrence of such side products highlights the complexity of the metabolic fate of nitroaryl compounds and underscores the importance of metabolite identification. acs.org

This product diversification is not limited to enzymatic reactions. The direct oxidation of inert C-H bonds is a powerful strategy in synthetic chemistry for generating molecular diversity from a common starting material. nih.govfrontiersin.org While typical oxidative stressing with agents like hydrogen peroxide can produce a myriad of species, more targeted methods can selectively introduce new functional groups. nih.gov The presence of multiple reactive sites on a molecule like this compound allows for various transformations, where a single starting material can be guided down different reaction pathways to yield a range of derivatives. frontiersin.org This strategic derivatization is crucial for exploring structure-activity relationships. nih.gov

Further Functional Group Interconversions and Derivatization

The functional groups of this compound serve as handles for extensive chemical modification, enabling the synthesis of a wide array of derivatives. researchgate.netresearchgate.net

Modification of the Methyl Substituent

The methyl group on the quinoline ring, while often considered relatively inert, can be chemically transformed through modern C(sp³)–H functionalization techniques. thieme-connect.de These methods allow for the direct conversion of the methyl group into other functionalities without requiring a pre-installed activating group.

A facile, metal-free protocol for the direct oxidation of methyl-azaheteroarenes utilizes an iodine-DMSO system to convert the methyl group into a formyl group, yielding the corresponding quinoline formaldehyde. researchgate.net Additionally, various metal-catalyzed protocols have been developed for the side-chain modification of methyl quinolines. thieme-connect.deresearchgate.net These advanced synthetic methods provide a direct route to introduce new chemical diversity by modifying the methyl substituent. researchgate.net

Table 1: Examples of Methyl Group Modification

| Reagent/Catalyst | Product Functional Group | Reference |

|---|---|---|

| I₂ / DMSO | Aldehyde (-CHO) | researchgate.net |

Chemical Manipulation of the Nitro Group beyond Reduction

The nitro group is a versatile functional group that can be transformed into various other moieties and can activate the quinoline ring for further reactions. nih.govmdpi-res.com While the six-electron reduction to an amino group is the most common transformation, partial reduction can yield hydroxylamines or oximes using specific reagents like zinc dust with ammonium (B1175870) chloride or tin(II) chloride, respectively. wikipedia.org

Beyond reduction, the strong electron-withdrawing nature of the nitro group activates the adjacent positions of the quinoline ring towards nucleophilic attack. nih.govmdpi-res.com This property is exploited in the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a nucleophile can add to the ring at a position ortho or para to the nitro group. nih.gov For instance, in some nitroquinolines, amination can occur at the position adjacent to the nitro group. nih.gov During such reactions, transformation of the nitro group to a nitroso group has also been observed as a competing pathway. nih.gov

Furthermore, the nitro group can participate in cyclization reactions to form fused heterocyclic systems. In one synthetic approach, 4-chloro-2-methyl-3-nitroquinolines react with amino acids at the C4 position. The resulting intermediate can then undergo a cyclization where the nitro group is reduced and incorporated into a new ring, forming complex structures such as imidazo[4,5-c]quinolines. researchgate.net

Diversification at the Chloro Position via Substitution

The chlorine atom at the C4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov This reactivity allows for the facile introduction of a wide variety of substituents by displacing the chloride leaving group. The reaction is a cornerstone for preparing diverse 4-substituted quinolines. nih.govresearchgate.net

A broad range of nucleophiles can be employed in this substitution reaction, leading to significant product diversification. mdpi.com

Nitrogen Nucleophiles : Primary and secondary amines, anilines, and amino acids readily react to form the corresponding 4-aminoquinoline (B48711) derivatives. researchgate.netnih.gov Hydrazine can be used to introduce a 4-hydrazino group, while sodium azide yields the 4-azidoquinoline. mdpi.comresearchgate.net Heterocyclic amines like 1,2,4-triazole (B32235) also serve as effective nucleophiles. researchgate.net

Sulfur Nucleophiles : Thiolates, which can be generated from reagents like thiourea (B124793) or thiophenol, react to produce 4-sulfanyl or 4-alkylthio derivatives. mdpi.comresearchgate.net

Carbon Nucleophiles : Carbanions, such as that derived from malononitrile, can also displace the chlorine atom, creating a new carbon-carbon bond at the C4 position. researchgate.net

These substitution reactions can be carried out under various conditions, including conventional heating, microwave irradiation, or ultrasound, often with high efficiency. nih.gov

Table 2: Nucleophilic Substitution Reactions at the C4-Position

| Nucleophile | Reagent Example | Resulting C4-Substituent | Reference |

|---|---|---|---|

| Amine | Alkylamines, Anilines, Amino Acids | -NHR, -NR₂, -NHAr | researchgate.netnih.gov |

| Hydrazine | Hydrazine Hydrate | -NHNH₂ | researchgate.netmdpi.com |

| Azide | Sodium Azide | -N₃ | mdpi.comresearchgate.net |

| Thiolate | Thiourea, Thiophenol | -SH, -SAr | mdpi.comresearchgate.net |

| Triazole | 1,2,4-Triazole | -C₂H₂N₃ (Triazol-1-yl) | researchgate.net |

Mechanistic Investigations of Reactions Involving 4 Chloro 6 Methyl 3 Nitroquinoline

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 4-chloro-6-methyl-3-nitroquinoline typically proceeds through a multi-step pathway involving the formation of the quinoline (B57606) core, followed by nitration and chlorination. A common approach is the Combes quinoline synthesis, which involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.org For the target molecule, the synthesis would commence with p-toluidine (B81030) (4-methylaniline) and a suitable β-diketone like acetylacetone, followed by an acid-catalyzed ring closure to form 4-hydroxy-2,6-dimethylquinoline.

The key mechanistic steps are:

Schiff Base and Enamine Formation : The reaction initiates with the protonation of a carbonyl group on the β-diketone, which is then attacked by the nucleophilic amino group of p-toluidine. Subsequent dehydration leads to the formation of a Schiff base, which tautomerizes to a more stable enamine intermediate. wikipedia.orgyoutube.com

Electrophilic Annulation : In the presence of a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), the benzene (B151609) ring of the enamine intermediate performs an intramolecular electrophilic attack on the protonated carbonyl carbon. wikipedia.orgresearchgate.net This cyclization is the rate-determining step. Subsequent dehydration and aromatization yield the substituted quinoline ring system. wikipedia.orgyoutube.com

Nitration : The resulting 4-hydroxy-quinolone derivative undergoes electrophilic nitration. In strongly acidic conditions (e.g., HNO₃/H₂SO₄), the quinoline nitrogen is protonated, forming a quinolinium ion. stackexchange.com This deactivates the heterocyclic ring towards electrophilic attack. Therefore, nitration occurs on the more electron-rich carbocyclic (benzene) ring. stackexchange.comuop.edu.pkquimicaorganica.org However, to achieve the desired 3-nitro substitution on the pyridine (B92270) ring, the reaction conditions are critical and often performed on the 4-hydroxyquinoline (B1666331) precursor before chlorination. The hydroxyl group at C4 activates the C3 position for electrophilic substitution.

Chlorination : The final step is the conversion of the 4-hydroxy group to a 4-chloro group. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.netatlantis-press.comresearchgate.net The mechanism involves the initial phosphorylation of the hydroxyl group (or the tautomeric keto group of the quinolinone) to form a phosphate (B84403) ester intermediate. nih.govnih.gov This intermediate is an excellent leaving group, which is subsequently displaced by a chloride ion (Cl⁻) via a nucleophilic substitution reaction to yield the final this compound. nih.govacsgcipr.org The process can be complex, involving various phosphorylated intermediates that are sensitive to hydrolysis, which can revert the product to the starting material during aqueous workup. researchgate.netresearchgate.net

Understanding Nucleophilic Attack and Subsequent Eliminations

The this compound scaffold is highly susceptible to nucleophilic attack at the C4 position. This reactivity is primarily governed by the powerful electron-withdrawing nitro group at the C3 position, which significantly activates the C4 carbon for nucleophilic aromatic substitution (SNAr). openstax.orglibretexts.org

The established mechanism for this reaction proceeds in two steps:

Nucleophilic Addition and Meisenheimer Complex Formation : A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge in this complex is delocalized across the ring system and, crucially, onto the oxygen atoms of the ortho-nitro group. openstax.orgyoutube.com This stabilization is a key driving force for the reaction.

Elimination of the Leaving Group : In the second, typically faster step, the aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. openstax.org

This SNAr pathway is highly regioselective for the C4 position due to the direct resonance stabilization of the intermediate by the C3-nitro group. libretexts.orgmdpi.com Attack at other positions would not allow for this effective charge delocalization. A variety of nucleophiles can be employed to displace the C4-chloro group, leading to a diverse range of derivatives. researchgate.netresearchgate.net For instance, reactions with amines (e.g., benzylamine, anilines) or sodium azide (B81097) proceed readily to yield the corresponding 4-amino or 4-azido derivatives. researchgate.netresearchgate.netresearchgate.net

| Nucleophile | Product Type | Reference |

|---|---|---|

| Amines (R-NH₂) | 4-Amino-6-methyl-3-nitroquinolines | researchgate.netresearchgate.netresearchgate.net |

| Sodium Azide (NaN₃) | 4-Azido-6-methyl-3-nitroquinoline | researchgate.netresearchgate.net |

| Thiophenols (Ar-SH) | 4-Thioether-6-methyl-3-nitroquinolines | researchgate.net |

| Hydrazine (B178648) (N₂H₄) | 4-Hydrazino-6-methyl-3-nitroquinoline | researchgate.net |

Detailed Mechanistic Studies of Nitro Group Transformations (Reduction, Oxidation, Elimination)

The nitro group at the C3 position is not merely an activating group but also a versatile functional handle for further transformations, most notably reduction.

Reduction of the Nitro Group: The most significant transformation is the reduction of the C3-nitro group to a primary amine (C3-NH₂). This reaction is a cornerstone for creating fused heterocyclic systems, such as imidazo[4,5-c]quinolines. The reduction is commonly performed using stannous chloride (SnCl₂) in an acidic medium (like HCl) or in non-acidic media like ethanol (B145695) or ethyl acetate. nih.govstrategian.comcommonorganicchemistry.comscispace.com

A key synthetic application follows the SNAr reaction (Section 4.2). For example, after substituting the C4-chloro with an amino group, the subsequent reduction of the C3-nitro group yields a 3,4-diamino-6-methylquinoline derivative. This diamine is a crucial precursor that can be condensed with various carbonyl compounds to construct fused imidazole (B134444) rings.

Other Transformations: While reduction is the most prevalent reaction, other transformations are mechanistically plausible. In some contexts, the nitro group can be converted to a nitroso group. nih.gov Furthermore, the formation of a fused furoxan ring system can be achieved by the thermal cyclization of an ortho-azidonitro derivative, which can be prepared from 4-chloro-3-nitroquinoline (B17048) via substitution with sodium azide followed by heating. researchgate.net This intramolecular reaction proceeds with the elimination of a nitrogen molecule (N₂).

Role of Substituents (Chloro, Methyl, Nitro) in Modulating Reactivity and Reaction Pathways

The chemical behavior of this compound is a direct result of the interplay between its three key substituents. Each group exerts distinct electronic and steric effects that govern the molecule's reactivity and define its synthetic utility.

The Nitro Group (at C3): The nitro group is the most influential substituent.

Electronic Effect : As a powerful electron-withdrawing group (-M, -I effect), it deactivates the entire aromatic system towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. nih.govyoutube.com Its position at C3 specifically directs nucleophilic attack to the C4 position by providing resonance stabilization for the negatively charged Meisenheimer intermediate. openstax.orglibretexts.org

Functional Handle : It serves as a precursor to the amino group via reduction, which is a critical step in the synthesis of more complex fused heterocyclic systems like imidazoquinolines.

The Chloro Group (at C4):

Leaving Group : The primary role of the chloro group is to act as an excellent leaving group in SNAr reactions. nih.gov Its displacement by various nucleophiles is the key reaction pathway for the derivatization of this compound.

Steric Effect : The chlorine atom can exert a steric effect, potentially influencing the conformation of adjacent groups. For instance, it can contribute to the rotational barrier of the C3-nitro group, affecting its coplanarity with the quinoline ring and thus modulating the extent of its electronic activation. nih.gov

The Methyl Group (at C6):

Electronic Effect : As a weak electron-donating group (+I effect, hyperconjugation), the methyl group slightly activates the carbocyclic ring towards electrophilic substitution. youtube.com This makes the benzene half of the quinoline more reactive than the pyridine half in electrophilic reactions. Its influence on the nucleophilic reactivity at C4 is minimal due to its distance.

Steric Effect : The methyl group is generally considered to have a small steric footprint and its position at C6 is remote from the primary reactive sites at C3 and C4, meaning it does not significantly hinder the key SNAr or nitro reduction reactions. nih.gov

| Substituent | Position | Primary Mechanistic Role | Effect on Reactivity |

|---|---|---|---|

| Nitro (-NO₂) | 3 | Directing group for SNAr; Functional handle for reduction | Strongly activates C4 for nucleophilic attack; Deactivates ring for electrophilic attack |

| Chloro (-Cl) | 4 | Leaving group in SNAr reactions | Enables nucleophilic substitution at C4 |

| Methyl (-CH₃) | 6 | Weak activating group for electrophilic substitution | Activates the carbocyclic ring; Minimal effect on C4 reactivity |

Advanced Spectroscopic Characterization Techniques for Structural Analysis Methodological Focus

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise connectivity and chemical environment of atoms within a molecule. For 4-Chloro-6-methyl-3-nitroquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for unambiguous signal assignment.

In the ¹H NMR spectrum, the protons of the quinoline (B57606) ring system are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts will be influenced by the electronic effects of the substituents. The nitro group at the 3-position is strongly electron-withdrawing, which will deshield adjacent protons, causing them to resonate at a lower field. Conversely, the methyl group at the 6-position is electron-donating, leading to a slight shielding effect on nearby protons. The proton of the methyl group itself will appear as a singlet in the aliphatic region, likely around 2.5 ppm.

The ¹³C NMR spectrum will provide information on the carbon framework. The carbon atoms of the quinoline ring will resonate in the range of 120-150 ppm. The carbon atom attached to the chlorine (C4) will be significantly influenced by the halogen's electronegativity. Similarly, the carbon bearing the nitro group (C3) will experience a downfield shift. The methyl carbon will appear at a much higher field, typically around 20-30 ppm. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are often used in conjunction with experimental data to aid in the precise assignment of complex spectra, as has been demonstrated for related compounds like 8-chloroquinoline (B1195068) and 8-nitroquinoline (B147351). researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This is an interactive data table. Click on the headers to sort.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 8.5 - 8.8 | - |

| H5 | 7.8 - 8.1 | - |

| H7 | 7.5 - 7.7 | - |

| H8 | 7.9 - 8.2 | - |

| CH₃ | 2.4 - 2.6 | - |

| C2 | - | 150 - 155 |

| C3 | - | 145 - 150 |

| C4 | - | 135 - 140 |

| C4a | - | 148 - 152 |

| C5 | - | 125 - 130 |

| C6 | - | 138 - 142 |

| C7 | - | 128 - 132 |

| C8 | - | 123 - 128 |

| C8a | - | 147 - 151 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and their vibrational modes. For this compound, the spectra would be characterized by vibrations of the quinoline core and its substituents.

The nitro group (NO₂) will exhibit strong, characteristic absorption bands in the IR spectrum. The asymmetric stretching vibration is expected in the 1570–1485 cm⁻¹ region, while the symmetric stretching vibration typically appears between 1370–1320 cm⁻¹. researchgate.net These bands are often intense and provide a clear indication of the presence of the nitro functionality. The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum. In related chloro-substituted quinolines, this mode has been observed in the range of 350-650 cm⁻¹. iosrjournals.org

The methyl group (CH₃) will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline ring are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the heterocyclic ring system will produce a series of bands in the 1650–1400 cm⁻¹ region. Raman spectroscopy would be a complementary technique, particularly for the symmetric vibrations of the quinoline ring and the C-Cl bond, which may show strong Raman scattering. acs.org A complete vibrational assignment is often supported by computational calculations using methods like Density Functional Theory (DFT). iosrjournals.org

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This is an interactive data table. Click on the headers to sort.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 |

| NO₂ Asymmetric Stretch | 1560 - 1520 | Weak |

| NO₂ Symmetric Stretch | 1360 - 1330 | 1360 - 1330 |

| C=C/C=N Ring Stretch | 1620 - 1400 | 1620 - 1400 |

| CH₃ Bending | 1460 - 1440, 1380 - 1360 | 1460 - 1440, 1380 - 1360 |

Mass Spectrometry (MS and HRMS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₇ClN₂O₂), the nominal molecular weight is approximately 222.63 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This will result in two molecular ion peaks, M⁺ and (M+2)⁺, separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of 3:1, confirming the presence of one chlorine atom in the molecule. libretexts.org

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), would reveal characteristic losses of substituents. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or the loss of nitrous acid (HNO₂). nih.gov The fragmentation of the quinoline ring itself can also occur, providing further structural clues. The study of fragmentation patterns in related isoquinoline (B145761) alkaloids has demonstrated the utility of this approach in characterizing complex heterocyclic systems. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound This is an interactive data table. Click on the headers to sort.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 222/224 | Molecular ion with ³⁵Cl/³⁷Cl isotope pattern |

| [M-NO₂]⁺ | 176/178 | Loss of the nitro group |

| [M-HNO₂]⁺ | 175/177 | Loss of nitrous acid |

| [M-Cl]⁺ | 187 | Loss of the chlorine atom |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show multiple absorption bands arising from π→π* and n→π* transitions within the aromatic quinoline system and the nitro group.

The quinoline ring system is a chromophore that typically exhibits strong π→π* transitions. The presence of the nitro group, another strong chromophore, will significantly influence the spectrum. The nitro group can participate in n→π* transitions, which are generally of lower intensity than π→π* transitions. The combination of the quinoline core with the electron-withdrawing nitro group and the electron-donating methyl group will likely lead to a complex spectrum with absorption maxima shifted compared to the parent quinoline molecule. Studies on related compounds such as 8-nitroquinoline and other nitro-substituted aromatics like 4-methyl-2-nitroaniline (B134579) and 2-nitrotoluene (B74249) show characteristic absorptions in the UV and near-visible regions. researchgate.netresearchgate.netresearchgate.net The absorption bands are often broad due to the superposition of vibrational and rotational transitions on the electronic transitions.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm) for this compound This is an interactive data table. Click on the headers to sort.

| Transition Type | Predicted λ_max (nm) | Description |

|---|---|---|

| π→π* | 220 - 280 | High intensity bands from the aromatic system |

| π→π* | 300 - 350 | Lower energy, high intensity bands (charge transfer character) |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

For this compound, obtaining a suitable single crystal would allow for the direct visualization of its molecular geometry. The quinoline ring system is expected to be largely planar. The analysis would confirm the positions of the chloro, methyl, and nitro substituents on the quinoline core. The nitro group may be slightly twisted out of the plane of the aromatic ring to minimize steric hindrance. The crystal structure would provide invaluable data for validating the results obtained from computational modeling and for understanding the solid-state properties of the compound. While a specific crystal structure for this compound is not available, studies on other substituted quinolines provide insights into the types of crystal packing and intermolecular interactions that can be expected. rsc.orgnih.gov

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-chloroquinoline |

| 8-nitroquinoline |

| 7-chloro-4-hydroxy-3-quinolinecarboxylic acid |

| 4-methyl-2-nitroaniline |

| 2-nitrotoluene |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Chloro-6-methyl-3-nitroquinoline, DFT calculations are instrumental in understanding its geometry, spectral properties, and chemical reactivity. These calculations are often performed using hybrid functionals like B3LYP in combination with a suitable basis set, such as 6-311++G(d,p), to ensure a high degree of accuracy. researchgate.netdergipark.org.tr

The first step in computational analysis is geometry optimization, where the molecule's most stable three-dimensional arrangement (the structure with the minimum energy) is determined. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its structure.

Table 1: Representative Optimized Geometrical Parameters for Related Quinolines (Note: Data below is for analogous compounds and serves as an illustration of typical values.)

| Parameter | 6-Chloroquinoline (B1265530) (Calculated, Å) dergipark.org.tr | 2-Methylquinoline (B7769805) (Calculated, Å) researchgate.net |

| C-Cl | 1.748 | - |

| C-C (ring) | 1.366 - 1.432 | 1.370 - 1.431 |

| C-N (ring) | 1.317 - 1.373 | 1.318 - 1.371 |

| C-CH₃ | - | 1.512 |

| C-H | 1.082 - 1.086 | 1.083 - 1.087 |

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are crucial for assigning the vibrational modes observed in experimental FT-IR and FT-Raman measurements. nih.gov The calculations not only predict the frequency of each vibrational mode but also its intensity and character (e.g., stretching, bending). Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment for each mode. nih.gov

For a molecule like this compound, characteristic vibrations would include:

C-H stretching modes in the aromatic rings, typically appearing in the 3000–3100 cm⁻¹ region. dergipark.org.tr

CH₃ group vibrations , including symmetric and asymmetric stretching and bending modes.

C-NO₂ stretching modes. The asymmetric and symmetric stretching vibrations of the nitro group are expected in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-Cl stretching vibrations, which are typically observed as strong bands in the 500-760 cm⁻¹ range. dergipark.org.tr

Quinoline (B57606) ring stretching and deformation modes, which give rise to a complex pattern of bands in the fingerprint region (below 1600 cm⁻¹).

Studies on 6-chloroquinoline have successfully correlated theoretical spectra with experimental data, showing good agreement after applying appropriate scaling factors to the calculated frequencies to correct for anharmonicity and basis set deficiencies. dergipark.org.tr A similar level of agreement would be anticipated for this compound.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This facilitates intramolecular charge transfer (ICT), which is a key factor in determining a molecule's electronic and optical properties. researchgate.net

In this compound, the electron-withdrawing nitro and chloro groups and the electron-donating methyl group are expected to significantly influence the energies and distributions of the HOMO and LUMO. The HOMO is likely to be distributed over the quinoline ring and the methyl group, while the LUMO is expected to be localized more towards the electron-deficient region containing the nitro and chloro substituents.

Table 2: FMO Properties of Structurally Related Compounds (Note: This data illustrates typical values obtained from DFT calculations.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

| 6-Chloroquinoline researchgate.net | -6.64 | -1.54 | 5.10 | B3LYP/6-311++G(d,p) |

| 4-Chloro-3-nitrobenzonitrile nih.gov | -8.11 | -3.76 | 4.35 | B3LYP/6-311++G(d,p) |

| 4-Nitro-cinnoline ajchem-a.com | -7.59 | -3.29 | 4.30 | HF/6-311G(d,p) |

The Molecular Electrostatic Potential (ESP) or Molecular Electrostatic Potential Surface (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scienceopen.com The ESP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These are often located around hydrogen atoms.

Green regions represent neutral or near-zero potential.

For this compound, the ESP map would show the most negative potential (red) localized on the oxygen atoms of the nitro group, making them primary sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net The nitrogen atom of the quinoline ring would also exhibit negative potential. Positive potential (blue) would likely be found around the hydrogen atoms of the quinoline ring and the methyl group. This detailed map of charge distribution provides a clear guide to the molecule's intermolecular interaction patterns. scienceopen.com

Furthermore, DFT calculations can predict non-linear optical (NLO) properties, such as the first-order hyperpolarizability (β). rasayanjournal.co.in Molecules with large β values are of significant interest for applications in optoelectronics and materials science. ajchem-a.com Good NLO candidates often possess a strong donor-acceptor framework that facilitates intramolecular charge transfer, resulting in a large change in dipole moment upon excitation.

The structure of this compound, with its electron-donating methyl group and electron-withdrawing nitro and chloro groups, suggests it may possess significant NLO properties. The calculated dipole moment and hyperpolarizability would quantify this potential. For comparison, studies on other nitro-aromatic compounds have demonstrated that theoretical calculations can effectively identify promising NLO materials. metall-mater-eng.comresearchgate.net

Table 3: Calculated Dipole Moment and Hyperpolarizability for a Representative NLO Molecule (Note: Data for m-nitroacetanilide is shown to illustrate typical NLO values.)

| Property | Value (Gas Phase) | Method/Basis Set |

| Dipole Moment (μ) rasayanjournal.co.in | 3.56 Debye | DFT/6-31+G(d) |

| Hyperpolarizability (β) rasayanjournal.co.in | 1.95 x 10⁻³⁰ esu | DFT/6-31+G(d) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a single molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how positions and velocities change.

For this compound, MD simulations could be used to:

Analyze conformational changes: To see how the molecule flexes and how the orientation of its substituent groups (especially the nitro group) fluctuates over time at a given temperature.

Study solvation: To model the interactions between the solute (this compound) and solvent molecules (e.g., water, ethanol), revealing details about the solvation shell structure and hydrogen bonding.

Investigate interactions with biomolecules: To simulate its binding within the active site of a protein or its intercalation with DNA, providing insights into potential mechanisms of action for drug design purposes.

These simulations offer a bridge between the quantum mechanical description of a single molecule and the macroscopic properties of the system, providing a more complete understanding of its behavior in a realistic chemical or biological context.

Quantum Chemical Investigations into Reaction Mechanisms and Transition States

Currently, there are no published studies that specifically detail the quantum chemical investigations into the reaction mechanisms and transition states of this compound. Such studies are crucial for understanding the reactivity of the molecule, predicting its behavior in chemical reactions, and designing novel synthetic pathways.

Future research in this area would likely involve the use of computational methods such as Density Functional Theory (DFT) and ab initio calculations to model the molecule's electronic structure and potential energy surfaces. These investigations would be instrumental in:

Mapping Reaction Pathways: Identifying the most likely routes for nucleophilic or electrophilic attack, and determining the energetic favorability of different reaction channels.

Characterizing Transition States: Calculating the geometries and energies of transition states to understand the activation barriers of potential reactions. This information is vital for predicting reaction kinetics.

Solvent Effects: Modeling how different solvent environments influence the reaction mechanisms and transition state energies, providing a more realistic prediction of behavior in a laboratory setting.

A hypothetical data table for such a future study might look like this:

Table 1: Hypothetical Activation Energies for Nucleophilic Substitution on this compound

| Nucleophile | Reaction Pathway | Solvent | Calculated Activation Energy (kcal/mol) |

| NH₃ | SₙAr | Water | Data not available |

| OH⁻ | SₙAr | Methanol | Data not available |

| CH₃O⁻ | SₙAr | DMSO | Data not available |

This table illustrates the type of data that would be generated from quantum chemical investigations. Currently, no such experimental or theoretical data is available for this compound.

Correlation of Theoretical Predictions with Experimental Observables

The correlation of theoretical predictions with experimental observables is a cornerstone of computational chemistry, serving to validate the theoretical models and provide deeper insights into the experimental data. For this compound, a lack of theoretical studies means that no such correlations have been established.

Future research would focus on calculating various molecular properties and comparing them with experimentally determined values. Key areas of investigation would include:

Spectroscopic Data:

NMR Spectroscopy: Calculating the ¹H and ¹³C NMR chemical shifts and comparing them to experimental spectra to aid in signal assignment and structural confirmation.

Vibrational Spectroscopy (IR and Raman): Predicting the vibrational frequencies and intensities to interpret experimental infrared and Raman spectra, helping to identify characteristic functional group vibrations.

UV-Vis Spectroscopy: Using time-dependent DFT (TD-DFT) to calculate electronic transition energies and oscillator strengths, which can be correlated with the absorption maxima observed in UV-Vis spectra.

Geometrical Parameters: Comparing calculated bond lengths and angles with data from X-ray crystallography to assess the accuracy of the computational model.

An interactive data table below illustrates how theoretical and experimental data would be compared:

Table 2: Illustrative Comparison of Theoretical and Experimental Data for this compound

| Property | Theoretical Prediction (Method) | Experimental Value |

| ¹H NMR Shift (H at C5) | Not available | Not available |

| ¹³C NMR Shift (C4-Cl) | Not available | Not available |

| C=N Stretch (IR, cm⁻¹) | Not available | Not available |

| N-O Stretch (IR, cm⁻¹) | Not available | Not available |

| Bond Length (C4-Cl, Å) | Not available | Not available |

| Bond Angle (C3-C4-Cl, °) | Not available | Not available |

This table highlights the absence of both theoretical and comprehensive experimental data required for a correlative study on this compound.

The Versatile Role of this compound in Chemical Innovation

The chemical compound this compound stands as a pivotal intermediate in the realms of advanced organic synthesis and materials science. Its unique molecular architecture, characterized by a quinoline core functionalized with a reactive chlorine atom, a nitro group, and a methyl substituent, provides a versatile platform for the construction of complex chemical entities. This article explores the multifaceted applications of this compound, focusing on its utility as a synthetic precursor for diverse heterocyclic scaffolds, its role in the development of molecular probes, and its contributions to materials science research.

Applications in Advanced Organic Synthesis and Materials Science Research

Contributions to Materials Science

Incorporation into Conjugated Molecules and Polymers for Electronic Applications

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. najah.edu This structure imparts semiconductor properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs). najah.edu The functionalization and synthesis of these polymers can be tuned to achieve desired electronic and optical properties. najah.edu

While the general class of π-conjugated polymers is widely studied for these applications, specific research detailing the incorporation of this compound into such systems is not prominently available in the reviewed scientific literature. The presence of the electron-withdrawing nitro group and the quinoline ring could theoretically influence the electronic properties of a polymer chain, but experimental data on this specific application is lacking.

Exploration of Optoelectronic and Nonlinear Optical Properties of Derivatives

Optoelectronic devices function by converting light energy into electrical energy or vice versa. Materials with significant optoelectronic and nonlinear optical (NLO) properties are crucial for developing technologies like lasers, sensors, and data storage.

The exploration of optoelectronic and NLO properties for derivatives specifically synthesized from this compound has not been extensively reported. While quinoline derivatives, in general, are investigated for various optical applications, dedicated studies on the NLO characteristics originating from the this compound framework are not found in the available search results.

Studies on Corrosion Inhibition Mechanisms and Agent Design

Quinoline and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netresearchgate.net Their efficacy stems from their molecular structure, which includes a high electron density (10 π-electrons and non-bonding electrons on the nitrogen atom), allowing for strong adsorption onto metal surfaces. researchgate.netjmaterenvironsci.com

The mechanism of inhibition primarily involves the formation of a protective barrier on the metal surface. biointerfaceresearch.com This film is created through the adsorption of the inhibitor molecules, which blocks the active sites for corrosion and impedes the electrochemical processes of anodic metal dissolution and cathodic hydrogen evolution. researchgate.netbiointerfaceresearch.com The adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms (like nitrogen and oxygen) in the quinoline molecule and the d-orbitals of the metal atoms. researchgate.netbiointerfaceresearch.com

The design of effective quinoline-based corrosion inhibitors often involves introducing specific functional groups to the quinoline ring. researchgate.netjmaterenvironsci.com Polar substituents such as –OH, –NH2, and –NO2 can enhance the adsorption process and the stability of the protective film. researchgate.netjmaterenvironsci.com The nitro group (–NO2) present in this compound is an electron-withdrawing group that can influence the electron density distribution of the molecule and its interaction with the metal surface.

Studies on various quinoline derivatives have demonstrated their potential as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.netbiointerfaceresearch.com The effectiveness of these inhibitors generally increases with their concentration up to an optimal point. biointerfaceresearch.com

The following table summarizes the performance of several quinoline derivatives as corrosion inhibitors for mild steel in a 1 M HCl solution, as determined by electrochemical studies. This illustrates the general effectiveness of this class of compounds.

Table 1: Inhibition Efficiency of Various Quinoline Derivatives on Mild Steel

| Compound Name | Concentration | Inhibition Efficiency (%) | Type of Inhibitor | Reference |

|---|---|---|---|---|

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm | 93.4 | - | |

| 5-(azidomethyl)quinolin-8-ol (8QN3) | 5x10⁻³ M | 90 | Mixed-type | researchgate.net |

| 5-((benzylamino)methyl)quinolin-8-ol (8QN2) | 5x10⁻³ M | <90 | Mixed-type | researchgate.net |

| Ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate (8QN1) | 5x10⁻³ M | <90 | Mixed-type | researchgate.net |

Future Research Directions and Contemporary Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 4-Chloro-6-methyl-3-nitroquinoline and its analogs often involves multi-step procedures that may include cyclization, nitration, and chlorination reactions. atlantis-press.com While effective, these classical methods can present challenges in terms of atom economy, waste generation, and the use of harsh reagents. Future research is poised to address these limitations by developing more efficient and sustainable synthetic pathways.

A key area of focus will be the exploration of catalytic methods to streamline the synthesis. This could involve the development of novel catalysts for direct C-H functionalization, potentially bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. Furthermore, the investigation of greener reaction media, such as water or bio-based solvents, and the use of milder, more selective reagents will be crucial in minimizing the environmental impact of the synthesis. The principles of green chemistry will guide the design of new routes that are not only higher yielding but also safer and more resource-efficient.

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The chemical personality of this compound is dictated by the interplay of its three key functional groups: the chloro, methyl, and nitro groups, all attached to the quinoline (B57606) core. The electron-withdrawing nature of the nitro group and the chloro substituent at positions 3 and 4, respectively, activates the quinoline ring for certain types of reactions.

Future investigations will likely focus on uncovering novel reactivity patterns of this molecule. For instance, the vicarious nucleophilic substitution (VNS) of hydrogen is a powerful tool for the functionalization of electron-deficient aromatic rings and could be further explored with a wider range of nucleophiles. nih.gov The potential for the nitro group to direct transformations at other positions on the ring or to participate in reductive coupling reactions presents another exciting avenue for research. rsc.org The discovery of unprecedented chemical transformations, perhaps mediated by transition metal catalysts or photoredox catalysis, could unlock new synthetic possibilities and provide access to novel quinoline derivatives with unique properties. researchgate.netresearchgate.net

Integration of Advanced Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. chemai.io These powerful computational tools can analyze vast datasets of chemical reactions to predict the outcomes of unknown transformations with increasing accuracy. researchgate.netmedium.com In the context of this compound, AI and ML algorithms could be trained to predict its reactivity towards a diverse array of reagents and conditions. researchgate.net

This predictive power can significantly accelerate the discovery of new reactions and optimize existing ones. For example, machine learning models could identify the most promising catalysts and solvent systems for a desired transformation, reducing the need for extensive empirical screening. ibm.com Furthermore, AI can assist in the design of novel synthetic routes by proposing reaction sequences that are most likely to succeed, thereby saving valuable time and resources. researchgate.net The integration of in-situ reaction monitoring with AI could also enable real-time optimization and control of reaction parameters, leading to improved yields and purity. chemai.io

Expanding the Synthetic Utility in the Construction of Architecturally Complex Molecules

The inherent structural features of this compound make it an attractive building block for the synthesis of more complex and architecturally interesting molecules. The quinoline core is a prevalent motif in many biologically active natural products and pharmaceutical agents. nih.gov The functional group handles on this compound provide multiple points for diversification.

Q & A

Basic: What are the most efficient synthetic routes for 4-Chloro-6-methyl-3-nitroquinoline?

A cost-effective method involves nitration and chlorination of quinoline precursors. For example, Zhao et al. (2017) achieved an 85% yield using inexpensive raw materials under mild conditions (room temperature, atmospheric pressure). Key steps include:

- Nitration : Concentrated HNO₃/H₂SO₄ introduces the nitro group at the 3-position .

- Chlorination : POCl₃ or SOCl₂ facilitates substitution at the 4-position .

Optimization Tip : Use 1H NMR and MS to confirm intermediate structures and minimize side reactions .

Basic: How is this compound characterized structurally?

Core techniques include:

- 1H NMR : Identifies substituent positions (e.g., methyl at C6, nitro at C3) via splitting patterns and chemical shifts .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., M+ at m/z 237.6 for C₁₀H₇ClN₂O₂) .

- X-ray Crystallography : Resolves bond angles and planarity of the quinoline ring (e.g., dihedral angles <5° for aromaticity) .

Basic: How do substituents (chloro, nitro, methyl) influence reactivity?

- Nitro Group (C3) : Electron-withdrawing effect directs electrophilic substitution to C5/C7. Reduces basicity of the quinoline nitrogen .

- Chloro (C4) : Activates the ring for nucleophilic aromatic substitution (e.g., replacement with amines) .

- Methyl (C6) : Steric hindrance limits reactivity at adjacent positions but stabilizes intermediates via hyperconjugation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Variables to test:

- Catalysts : FeCl₃ or AlCl₃ for nitration selectivity .

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nitro group introduction .

- Temperature : Lower temperatures (0–5°C) reduce by-products during chlorination .

Data-Driven Approach : Compare yields under varying conditions (see Table 1):

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| POCl₃, 25°C | 85 | 98 | |

| SOCl₂, 40°C | 72 | 92 |

Advanced: How should researchers resolve contradictions in reported synthetic yields?

- Case Study : Zhao et al. (85% yield) vs. alternative routes (72% yield) .

- Root Cause : Differences in workup (e.g., column chromatography vs. recrystallization).

- Solution : Replicate methods with strict control of stoichiometry and drying agents (e.g., MgSO₄ vs. Na₂SO₄).

- Statistical Tools : Use ANOVA to identify significant variables (e.g., solvent polarity, p < 0.05) .

Advanced: How to design derivatives for enhanced biological activity?

- Aminoquinolines : Reduce the nitro group to NH₂ using NaBH₃CN or H₂/Pd-C, enabling antimalarial activity studies .

- Carboxamides : Introduce carboxyl groups at C3 for metal chelation (e.g., antitumor applications) .

Framework : Link modifications to target receptors (e.g., Plasmodium falciparum enoyl-ACP reductase for antimalarials) .

Advanced: What are the challenges in reducing the nitro group to an amine?

- Side Reactions : Over-reduction to hydroxylamine or competing ring hydrogenation .

- Mitigation : Use selective agents (e.g., SnCl₂/HCl for nitro→NH₂) and monitor via TLC .

- Characterization : Confirm NH₂ via IR (N-H stretch ~3400 cm⁻¹) and ¹³C NMR (C3 shift ~150 ppm) .

Advanced: How to align experimental design with theoretical frameworks?

- Conceptual Basis : Use frontier molecular orbital (FMO) theory to predict electrophilic attack sites .

- Case Application : Nitration at C3 aligns with LUMO localization on the quinoline ring .

- Validation : Compare DFT-calculated vs. experimental substituent effects (RMSD < 0.05 Å) .

Advanced: What purification challenges arise with halogenated quinolines?

Advanced: How to integrate computational modeling with experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.